![molecular formula C12H17N3 B2706552 N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine CAS No. 66551-10-8](/img/structure/B2706552.png)
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine, also known as BIA-10-2474, is a small molecule drug candidate that has been studied for its potential therapeutic effects on various neurological disorders. BIA-10-2474 has been shown to have a high affinity for fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Inhibition of FAAH has been suggested as a potential treatment for various neurological disorders, including anxiety, depression, and chronic pain.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
Researchers have investigated the optimized geometrical structure, electronic properties, and vibrational features of this compound using quantum computational methods. The B3LYP/6-311++G (d,p) basis set was employed for theoretical calculations. Vibrational assignments, Potential Energy Distribution (PED), and vibrational characterization were performed using the Vibrational Energy Distribution Analysis (VEDA) program. Additionally, FT-IR and FT Raman data were used to validate the vibrational modes. The UV-vis spectrum and solvent effects were explored. Notably, the HOMO-LUMO energies suggest charge transfer within the molecule, making it a potential candidate for drug action. Non-Bonding Orbitals, AIM charges, Fukui functions, and Electron Localization Function (ELF) were also analyzed. Furthermore, first-order hyperpolarizability and protein binding predictions were computed .
Organic Synthesis and Catalysis
The synthesis of benzimidazole derivatives often involves versatile reactions. Researchers have explored the use of this compound as a building block for constructing more complex molecules. Additionally, its catalytic activity in various transformations (such as C-C bond formation) has been investigated.
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, have been reported to target human glucokinase .
Mode of Action
Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . They increase the catalytic action of glucokinase, which plays a crucial role in the regulation of carbohydrate metabolism .
Biochemical Pathways
The activation of glucokinase, as seen with similar benzimidazole derivatives, can affect the glycolysis pathway and glucose metabolism .
Result of Action
The activation of glucokinase by similar benzimidazole derivatives can lead to increased glucose utilization and decreased blood glucose levels .
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)13-8-11-14-9-6-4-5-7-10(9)15-11/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGYLXGETWCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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